6-Bromohexylamine Hydrobromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661826 | |
| Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-76-2 | |
| Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Bifunctional Organic Molecules in Modern Chemical Synthesis
Bifunctional organic molecules, which contain two different reactive functional groups, are of great importance in today's chemical synthesis. wikipedia.org This feature allows for controlled, sequential reactions, which is essential for building complex molecular structures with high precision. researchgate.netiupac.org This dual reactivity is especially beneficial in the synthesis of polymers, pharmaceuticals, and other functional materials where the specific arrangement and connection of molecular parts are vital. fiveable.me
The ability to modify each functional group independently gives chemists a flexible tool for designing molecules. For instance, one group can anchor the molecule to a solid surface while the other undergoes reactions in a solution, a basic principle of solid-phase synthesis used in creating peptides and oligonucleotides. The controlled distance between the two functional groups in molecules like 6-bromohexylamine hydrobromide also influences the properties of the resulting materials, such as the flexibility of polymer chains.
Historical and Current Perspectives on Bromoalkylamine Derivatives in Scientific Inquiry
Bromoalkylamine derivatives have long been used in chemical research, initially for their utility in traditional organic reactions. The presence of both a nucleophilic amine and an electrophilic alkyl bromide enables these compounds to be used in a variety of reactions, including the synthesis of heterocyclic compounds and the alkylation of different substrates.
More recently, research on bromoalkylamine derivatives has moved toward more specialized uses. The precise control over the chain length in these molecules has made them vital in materials science for surface engineering and creating well-defined polymer structures. nih.gov Researchers are also exploring their use as linkers in bioconjugates and as starting materials for new ligands in catalysis and medicine. thieme-connect.comresearchgate.net The hydrobromide salt form, as seen in 6-bromohexylamine hydrobromide, often improves the stability and handling of the amine, making it a preferred choice for many synthetic procedures.
Overview of Research Trajectories for 6 Bromohexylamine Hydrobromide
Classical and Contemporary Synthetic Routes to 6-Bromohexylamine Precursors
The preparation of 6-bromohexylamine precursors is primarily achieved through nucleophilic substitution reactions or by modifying bifunctional starting materials. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.
Amination reactions represent a direct approach to installing the required amino group onto a six-carbon chain. This can be accomplished either by direct amination of a dibrominated alkane or through the transformation of a diamine intermediate.
The synthesis of 6-bromohexylamine can be achieved through the direct reaction of 1,6-dibromohexane (B150918) with ammonia (B1221849) in a process known as ammonolysis. ncert.nic.in This reaction proceeds via a nucleophilic substitution mechanism, where the ammonia molecule attacks one of the electrophilic carbon atoms bonded to a bromine atom. simplestudy.com
The reaction of 1,6-dibromohexane with an ethanolic solution of ammonia involves the cleavage of the C-Br bond by the ammonia nucleophile. ncert.nic.in To favor the formation of the primary amine and minimize subsequent reactions to form secondary and tertiary amines, a large excess of ammonia is typically used. simplestudy.comquizlet.commrcolechemistry.co.uk However, this reaction can produce a mixture of products, including the desired 6-bromohexylamine, the double substitution product hexane-1,6-diamine, and quaternary ammonium (B1175870) salts. ncert.nic.in
A specific method involves reacting 1,6-dibromohexane with aqueous ammonia (25% w/w) at a controlled low temperature of 0–5°C. This low temperature is crucial to suppress polymerization and other side reactions, yielding 6-bromohexylamine. The primary amine product can then be further reacted to form other derivatives.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reactant | 1,6-Dibromohexane | |
| Reagent | Aqueous Ammonia (25% w/w) | |
| Temperature | 0–5°C | |
| Key Feature | Low temperature suppresses polymerization |
The selective conversion of one amino group in a diamine, such as hexane-1,6-diamine, to a bromo group is not a commonly employed synthetic strategy for aliphatic amines. This transformation would conceptually involve a diazotization reaction followed by substitution with a bromide ion, analogous to the Sandmeyer reaction used for aromatic amines. byjus.com
The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, using copper(I) halides as catalysts. byjus.comwikipedia.org The process involves treating a primary aromatic amine with a nitrite (B80452) source under acidic conditions to form a relatively stable arenediazonium salt. libretexts.orgnih.gov This salt can then be displaced by a halide. libretexts.org
However, this methodology is generally not applicable to aliphatic amines. Primary alkylamines also react with nitrous acid, but the resulting alkanediazonium salts are highly unstable and cannot be isolated. libretexts.org They decompose spontaneously, losing nitrogen gas (N₂) to form highly reactive carbocations, which then lead to a mixture of products, including alcohols and alkenes, rather than the desired alkyl halide. libretexts.org Therefore, attempting to selectively mono-brominate hexane-1,6-diamine via a Sandmeyer-type reaction is synthetically impractical due to the instability of the aliphatic diazonium intermediate.
To achieve selective reactions at either the amino or the bromo-terminated end of the molecule, it is often necessary to use a protecting group for the amine. The tert-butoxycarbonyl (Boc) and tosyl (Ts) groups are common choices for protecting amines, rendering them stable to a variety of reaction conditions.
N-Boc-6-bromohexylamine is a key intermediate where the amine functionality is protected by a tert-butoxycarbonyl (Boc) group. sigmaaldrich.com This protection allows for subsequent reactions, such as nucleophilic substitutions at the carbon-bromine bond, without interference from the amine.
One prominent method for its synthesis starts with 6-amino-1-hexanol. The amino group is first protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-tert-butoxycarbonyl-6-amino-1-hexanol is then subjected to bromination. This can be achieved using reagents like triphenylphosphine (B44618) and carbon tetrabromide in a solvent such as dichloromethane (B109758) (CH₂Cl₂) to convert the terminal hydroxyl group into a bromide, affording N-Boc-6-bromohexylamine. mrcolechemistry.co.uk
| Step | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Amine Protection | 6-Amino-1-hexanol | Di-tert-butyl dicarbonate (Boc₂O) | N-tert-butoxycarbonyl-6-amino-1-hexanol | mrcolechemistry.co.uk |
| 2. Bromination | N-tert-butoxycarbonyl-6-amino-1-hexanol | Triphenylphosphine, Carbon tetrabromide | N-Boc-6-Bromohexylamine | mrcolechemistry.co.uk |
The tosyl (Ts) group is another robust protecting group for amines. The resulting N-tosylamide is stable under many conditions. The synthesis of N-tosyl-6-bromohexylamine can be accomplished by reacting this compound with p-toluenesulfonyl chloride (TsCl). ias.ac.in The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride that is formed during the reaction, driving the formation of the sulfonamide. This method provides the N-protected compound, which can be used in further synthetic steps, for example, in studies of ring-closure reactions.
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride, Base (e.g., Pyridine) | N-(6-bromohexyl)-4-methylbenzenesulfonamide (N-Tosyl-6-bromohexylamine) | ias.ac.in |
Preparation of N-Protected 6-Bromohexylamine Derivatives
Advanced Synthetic Techniques for this compound
To enhance the efficiency and sustainability of this compound synthesis, advanced techniques have been explored. These methods aim to improve reaction rates, minimize waste, and simplify purification processes.
Stepwise Synthesis Approaches to Minimize Byproducts
A significant challenge in the synthesis of 6-bromohexylamine from 1,6-dibromohexane and ammonia is the formation of byproducts, such as 1,6-diaminohexane and secondary amines. mrcolechemistry.co.ukquizlet.com A stepwise approach can mitigate this issue. One strategy involves the reaction of 1,6-dibromohexane with a protected amine, followed by deprotection. For instance, using a phthalimide (B116566) anion as an ammonia equivalent, followed by hydrolysis, can lead to the desired primary amine with minimal over-alkylation.
Another stepwise method involves the initial conversion of 1,6-dibromohexane to 6-bromohexanenitrile (B1266044). sigmaaldrich.comnist.gov The nitrile group can then be selectively reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation. mrcolechemistry.co.uk This two-step process avoids the direct use of ammonia and the associated byproduct formation.
A detailed comparison of reaction conditions for the synthesis of a related compound, (6-Bromohexyl)trimethylammonium Bromide, from 1,6-dibromohexane highlights the importance of solvent and temperature control in minimizing byproducts.
Table 1: Comparison of Reaction Conditions for a Related Synthesis
| Parameter | Acetonitrile (B52724) | Dimethylformamide (DMF) |
| Reaction Time (h) | 24 | 12 |
| Yield (%) | 78 ± 2 | 82 ± 3 |
| Purity (HPLC, %) | 95 | 93 |
| Data adapted from a study on a related quaternary ammonium salt synthesis, illustrating the impact of solvent choice on reaction outcomes. |
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianjpr.com The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. asianjpr.commdpi.com For the synthesis of this compound, microwave heating can be applied to the amination of 1,6-dibromohexane or the reduction of 6-bromohexanenitrile. The rapid and uniform heating provided by microwaves can lead to faster reaction rates and potentially cleaner reaction profiles. anton-paar.com Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry. beilstein-journals.org
Principles of Green Chemistry in the Production of this compound
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgtemple.eduepa.govstudypulse.au In the context of this compound production, several of these principles can be applied:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. temple.eduepa.govstudypulse.au This can be achieved by optimizing reaction conditions to maximize the conversion of reactants to the desired product.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgstudypulse.au The choice of reagents and reaction pathways can significantly impact the atom economy.
Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. temple.edubdu.ac.in For example, catalytic hydrogenation of 6-bromohexanenitrile is a greener alternative to using stoichiometric metal hydride reducing agents.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can minimize energy consumption. acs.orgtemple.edu Microwave-assisted synthesis can also be more energy-efficient than conventional heating methods. anton-paar.com
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. temple.edu
Mechanistic Studies of this compound Formation Reactions
The formation of 6-bromohexylamine from 1,6-dibromohexane and ammonia proceeds via a nucleophilic substitution reaction. mrcolechemistry.co.uksimplestudy.comquizlet.com The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbon atoms bonded to a bromine atom. This results in the displacement of a bromide ion and the formation of a primary ammonium salt, which is then deprotonated to yield 6-bromohexylamine.
A competing reaction is the further reaction of the newly formed primary amine with another molecule of 1,6-dibromohexane, leading to a secondary amine. Intramolecular cyclization can also occur, forming a cyclic secondary amine. mrcolechemistry.co.ukquizlet.com The mechanism of these reactions involves the nucleophilic attack of the amine on the carbon-bromine bond. simplestudy.com
The reduction of 6-bromohexanenitrile to 6-bromohexylamine involves the addition of hydrogen across the carbon-nitrogen triple bond. With reducing agents like lithium aluminum hydride, the mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by workup to form the amine. Catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Purification and Isolation Strategies for Academic and Industrial Applications
The purification of this compound is crucial to obtain a product of high purity for subsequent applications. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. For a related compound, β-bromoethylamine hydrobromide, recrystallization from acetone (B3395972) was used. orgsyn.org
Extraction: Liquid-liquid extraction can be used to separate the desired amine from impurities based on their differential solubilities in two immiscible liquids. For instance, after the reaction, the product can be extracted into an organic solvent, washed with water or brine, and then isolated. nih.gov
Chromatography: For high-purity applications, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase.
The choice of purification strategy depends on the scale of the synthesis and the required purity of the final product. For industrial applications, cost-effective and scalable methods like recrystallization and extraction are preferred. In an academic setting, chromatography may be used to obtain highly pure samples for research purposes.
Nucleophilic Substitution Reactions of the Alkyl Bromide Moiety
The alkyl bromide portion of this compound is susceptible to nucleophilic substitution reactions, where the bromide ion acts as a leaving group. mhmedical.com This allows for the introduction of various functional groups at the end of the hexyl chain. The carbon-bromine bond is polarized, with the carbon atom having a partial positive charge, making it an electrophilic center that attracts nucleophiles. libretexts.org
Common nucleophiles that can displace the bromide include hydroxides, thiolates, and cyanides. gatech.edu For instance, reaction with sodium hydroxide (B78521) can yield 6-aminohexan-1-ol, while potassium thiolate would produce 6-aminohexane-1-thiol. These reactions are typically carried out in polar solvents that can stabilize the ionic intermediates formed during the substitution process. The strength of the nucleophile and the reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome and efficiency of the substitution. gatech.edu
Quaternization Reactions Involving the Primary Amine Functionality
The primary amine group in this compound can undergo quaternization reactions. This process involves the alkylation of the amine, leading to the formation of quaternary ammonium salts. lumenlearning.com Quaternization typically occurs in a stepwise manner, where the primary amine is successively converted to secondary, tertiary, and finally, a quaternary ammonium salt. lumenlearning.comlibretexts.org
This reaction is often carried out using an excess of an alkylating agent, such as an alkyl halide, to ensure complete conversion to the quaternary ammonium salt. lumenlearning.com For example, the reaction of 6-bromohexylamine with methyl bromide would lead to the formation of (6-bromohexyl)trimethylammonium bromide. The reaction is often performed in a polar solvent like ethanol.
Intramolecular Cyclization Reactions and Kinetics of Ring Formation
The presence of both a nucleophilic amine and an electrophilic alkyl bromide within the same molecule allows for intramolecular cyclization. This reaction leads to the formation of a cyclic amine. In the case of this compound, the amine can attack the carbon bearing the bromine, resulting in the formation of a seven-membered ring, azepane, with the expulsion of a bromide ion.
The kinetics of this ring formation are influenced by several factors, including the concentration of the reactant and the nature of the solvent. The process is an example of an intramolecular nucleophilic substitution. The formation of a seven-membered ring is generally feasible, and the rate of cyclization can be studied to understand the conformational preferences and the energetic barriers of the transition state. The mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon, leading to ring closure. youtube.com A potential byproduct of this type of reaction can be the formation of a cyclic secondary amine. mrcolechemistry.co.uk
Derivatization for Conjugation and Functionalization
The dual functionality of this compound makes it a valuable linker for conjugation and functionalization of more complex molecules.
Synthesis of Substituted Ammonium Salts
The primary amine can be reacted with various electrophiles to introduce a wide range of substituents, leading to the formation of substituted ammonium salts. lumenlearning.com This derivatization can be used to modify the properties of the molecule, such as its solubility or its ability to interact with other molecules. For example, reacting 6-bromohexylamine with an acyl chloride would form an amide, which can then be further functionalized. The synthesis of novel amino-substituted diaryliodonium salts has been explored, which can then be converted to highly functionalized diarylamines. chemrxiv.org
Coupling with Complex Organic Scaffolds
This compound can be used to connect different molecular fragments. The amine or the alkyl bromide can be selectively reacted to attach the hexyl chain to a larger organic scaffold. For instance, the amine can form a bond with a carboxylic acid or an activated ester on a complex molecule, while the alkyl bromide remains available for subsequent reactions. This strategy is employed in the synthesis of complex molecules, including those with applications in medicinal chemistry and materials science. For example, it has been used in the synthesis of perylene (B46583) diimide quaternary ammonium compounds, where the 6-bromohexylamine is reacted with a perylene imide core. google.com It has also been utilized in the preparation of the drug Colesevelam hydrochloride. google.com
Interactive Data Table: Reactions of this compound
| Reaction Type | Reactant(s) | Product(s) | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Sodium Hydroxide | 6-aminohexan-1-ol | Aqueous or alcoholic medium |
| Nucleophilic Substitution | Potassium Thiolate | 6-aminohexane-1-thiol | Aqueous or alcoholic medium |
| Quaternization | Methyl Bromide (excess) | (6-bromohexyl)trimethylammonium bromide | Ethanol |
| Intramolecular Cyclization | - | Azepane | Heat, suitable solvent |
| Coupling Reaction | Peryleneimide | Perylene imide derivative | DMF, 50-120°C google.com |
Applications of 6 Bromohexylamine Hydrobromide in Organic Synthesis and Medicinal Chemistry
Intermediate in the Synthesis of Advanced Organic Compounds
6-Bromohexylamine hydrobromide's utility as a synthetic intermediate is well-established, providing a versatile scaffold for the introduction of a six-carbon chain with reactive handles at both ends. This dual functionality is instrumental in the construction of a variety of advanced organic structures.
Facilitation of Amino Acid Synthesis
The compound is a valuable precursor in the synthesis of non-proteinogenic amino acids, particularly derivatives of lysine. The primary amine can be protected, allowing the bromo group to react with a suitable nucleophile to build the amino acid backbone. Subsequently, deprotection of the amine yields the final amino acid analog. This methodology is particularly useful for creating lysine derivatives with modified side chains, which are instrumental in studying protein structure and function, as well as in the development of peptide-based therapeutics. For instance, redox-active amino acids have been synthesized for incorporation into peptide assemblies to study photoinitiated electron or energy transfer, where the side chain ε-amino group of a lysine derivative is coupled to a redox moiety.
Precursor for Drug Discovery and Development
In the field of drug discovery, this compound serves as a key building block for a variety of pharmaceutical agents. Its ability to act as a linker is a common application, connecting different pharmacophores to create novel drug candidates with improved efficacy or targeted delivery. The bromo- and amino- functionalities allow for sequential reactions to build more complex molecular architectures. While specific drug names are often proprietary during development, the use of such bromoalkylamine linkers is a common strategy in the synthesis of compounds targeting a wide range of diseases.
Role in the Synthesis of Specialized Dyes
The synthesis of functional dyes, particularly those with applications in biomedical imaging and materials science, can be facilitated by the incorporation of this compound. The amino group can be used to attach the hexylamine linker to a chromophore, while the bromo group allows for subsequent modification or attachment to a substrate. This approach enables the creation of dyes with tailored properties, such as specific targeting capabilities or enhanced fluorescence.
Contributions to Contemporary Medicinal Chemistry Research
The unique properties of this compound have positioned it at the forefront of innovative therapeutic strategies, particularly in the development of targeted protein degradation technologies.
Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 6-Bromohexylamine, often in its protected form, is a commonly used linker component in the synthesis of PROTACs. The hexyl chain provides the necessary spacing and flexibility for the two ends of the PROTAC—the warhead that binds the target protein and the ligand that binds the E3 ligase—to effectively engage their respective targets and form a productive ternary complex. A notable example is the solid-phase synthesis of PROTACs where phthalimido-protected 6-bromohexylamine is utilized as a linker.
Integration into Fluorescent Indicators and Biological Probes
The utility of this compound in the synthesis of fluorescent indicators and biological probes lies in its ability to act as a versatile linker, tethering a fluorophore to a recognition element. The six-carbon chain provides spatial separation between the two functional ends, which can be crucial for the probe's performance.
One of the key strategies in designing fluorescent probes is to modulate the fluorescence properties of a dye upon binding to a specific analyte. The primary amine group of 6-bromohexylamine can be readily reacted with a variety of amine-reactive fluorescent dyes. Subsequently, the bromo-terminated end of the hexyl chain can be used to attach the molecule to a specific biological target or a recognition moiety. This two-step approach offers a reliable and versatile method for creating highly sensitive DNA probes.
The flexibility of the hexyl linker is a critical attribute. It allows the attached fluorophore to orient itself in an optimal position for signal generation without interfering with the binding of the recognition element to its target. This is particularly important in techniques like Förster Resonance Energy Transfer (FRET), where the distance and orientation between two fluorophores are paramount.
Table 1: Examples of Linker Applications in Fluorescent Probe Development
| Probe Type | Linker Function | Rationale for Linker Choice |
| DNA Hybridization Probes | Covalent attachment of fluorescent dyes to amine-modified DNA. | Provides a flexible spacer to minimize quenching and steric hindrance. |
| FRET-based Probes | Spatially separates donor and acceptor fluorophores. | The defined length of the hexyl chain helps in maintaining the optimal FRET distance. |
| In Situ Labeling Probes | Connects a reporter moiety to a reactive group for covalent linkage to intracellular proteins. | Offers a stable and flexible connection for improved signal retention and imaging sensitivity. biorxiv.org |
Investigations into Enzyme Inhibitors and Modulators
In the rational design of enzyme inhibitors, the concept of a "linker" or "spacer" is fundamental, particularly in fragment-based drug discovery. This compound can serve as such a linker, connecting two or more pharmacophoric fragments that bind to adjacent sites on an enzyme, thereby creating a high-affinity inhibitor.
The length and flexibility of the linker are critical parameters that can significantly impact the binding affinity of the inhibitor. johnshopkins.edunih.gov A linker that is too short may introduce strain, preventing the optimal binding of the fragments, while an overly long or flexible linker can lead to an entropic penalty upon binding. The six-carbon chain of 6-bromohexylamine offers a balance of flexibility and defined length, which can be advantageous in optimizing inhibitor potency.
Research into the design of inhibitors for enzymes like carbonic anhydrase has demonstrated the importance of linker flexibility. Studies have shown that both rigid and flexible linkers can be employed to connect different moieties of an inhibitor, and the choice of linker can significantly influence the inhibitory activity. nih.gov The hexylamine moiety can be incorporated to explore the impact of a flexible, aliphatic chain on the inhibitor's interaction with the enzyme's active site.
Table 2: Role of Flexible Linkers in Enzyme Inhibitor Design
| Enzyme Target | Linker Strategy | Impact on Inhibition |
| Human Uracil DNA Glycosylase | Systematic exploration of rigid and flexible linkers. | Linker flexibility and strain have a substantial impact on binding affinity. johnshopkins.edunih.gov |
| Carbonic Anhydrase IX | Integration of both rigid and flexible linkers in benzenesulfonamide inhibitors. | Linker flexibility is a key determinant of inhibitory potency. nih.gov |
| Neuronal Nitric Oxide Synthase | Use of a chiral pyrrolidine linker to connect two pharmacophoric groups. | The linker contributes to a unique binding orientation and enhanced potency and selectivity. nih.gov |
Strategies for Novel Therapeutic Agent Design
The principles of using flexible linkers extend to the broader field of novel therapeutic agent design. The incorporation of an alkyl chain, such as the hexyl group from 6-bromohexylamine, can influence a drug's pharmacokinetic and pharmacodynamic properties. The hydrophobic nature of the alkyl chain can affect a molecule's solubility, membrane permeability, and binding to its biological target.
In the design of targeted drug delivery systems, such as antibody-drug conjugates or PROTACs (Proteolysis Targeting Chimeras), the linker plays a crucial role in connecting the targeting moiety to the therapeutic payload. explorationpub.com The stability, flexibility, and cleavage properties of the linker are all critical design elements. While more complex linkers are often employed in these advanced therapies, the fundamental role of the flexible aliphatic chain, as provided by a precursor like 6-bromohexylamine, remains a key concept.
Furthermore, the length of an alkyl chain can be a determining factor in a drug's affinity for its receptor. Studies on cannabimimetic indoles, for instance, have shown that the length of the N-1 alkyl chain is critical for high-affinity binding to cannabinoid receptors, with a five-carbon chain being optimal. nih.gov This highlights the importance of systematically varying alkyl chain length in drug design, a process where compounds like this compound can be valuable synthetic intermediates. The interaction of non-polar hydrocarbon groups on a drug with those in a receptor site, known as hydrophobic bonding, is a key aspect of drug-receptor interactions that can be modulated by the inclusion of alkyl chains. libretexts.org
Table 3: Influence of Alkyl Chains in Therapeutic Agent Design
| Therapeutic Area | Role of Alkyl Chain | Key Findings |
| General Drug Design | Modulates physicochemical properties. | Impacts solubility, membrane permeability, and receptor binding. |
| Cannabinoid Receptor Ligands | Determines receptor binding affinity. | An optimal alkyl chain length of five carbons leads to the highest affinity for CB1 and CB2 receptors. nih.gov |
| Targeted Drug Delivery | Connects targeting moiety to the payload. | Linker chemistry is critical for the efficacy of "smart drugs". |
Contributions of 6 Bromohexylamine Hydrobromide to Materials Science and Polymer Chemistry
Functionalization in Polymeric Systems and Advanced Materials
In polymer science, bifunctional linkers like 6-bromohexylamine are crucial for synthesizing polymers with specific functionalities and architectures. The amine group often requires a protection strategy, such as conversion to a carbamate (B1207046), to allow for selective reaction at the bromide site, followed by deprotection to expose the amine for further modification.
While direct literature detailing the use of 6-bromohexylamine hydrobromide in synthesizing specific block copolymers is limited, its structure is inherently suited for such applications. The terminal bromide can act as an initiator for Atom Transfer Radical Polymerization (ATRP), a common method for creating well-defined block copolymers. Alternatively, the amine group, after deprotonation, can initiate the ring-opening polymerization of certain monomers. This bifunctionality allows it to act as a bridge, linking two different polymer blocks together to form a functional diblock copolymer. The synthesis strategy often involves protecting the amine, using the bromide to grow the first block, deprotecting the amine, and then using the newly freed amine to grow the second block.
Polymersomes are vesicular structures formed by the self-assembly of amphiphilic block copolymers, capable of encapsulating various agents. nih.gov Photoresponsive polymersomes, which can release their cargo upon light stimulation, often incorporate photocleavable groups at the interface of their hydrophobic and hydrophilic blocks. mdpi.comresearchgate.net A molecule like 6-bromohexylamine could be used to link a photosensitive moiety to a polymer backbone. For instance, the amine could be reacted with a photosensitizer molecule, while the bromide could be used to attach this conjugate to a pre-existing polymer chain, thereby functionalizing a polymer used in polymersome formation. mdpi.com
6-Bromohexylamine serves as a key building block in the synthesis of polymers for specialized applications, such as gas separation membranes. In one documented approach, the amine group of 6-bromohexylamine is first protected to form a carbamate derivative, such as N-(benzyloxycarbonyl)-6-bromohexylamine. mdpi.com This intermediate is then used to synthesize novel phenylacetylene (B144264) monomers. These monomers, containing the functional hexyl chain, can be polymerized to create materials with high molecular weights that are suitable for forming membranes. mdpi.com The properties of these membranes, including their oxygen permeability, are influenced by the specific structure of the side chains derived from the bromohexylamine unit. mdpi.com
Below is a table detailing the synthesis and characterization of a protected 6-bromohexylamine intermediate, highlighting its role as a well-defined chemical building block.
| Compound | Synthesis Method | Yield | Characterization (¹H NMR, CDCl₃, δ) | Source |
| N-methoxycarbonyl-6-bromohexylamine | Reaction of N-methoxycarbonyl-6-aminohexanol with triphenylphosphine (B44618) and tetrabromomethane. | 77% | 4.66 (1H), 3.66 (3H, s), 3.40 (2H, t), 3.17 (2H, m), 1.86 (2H, m), 1.20-1.60 (6H, m) | google.com |
| N-(benzyloxycarbonyl)-6-bromohexylamine | Reaction of 6-bromohexylamine with benzyl (B1604629) chloroformate. | 73.7% | 7.35 (m, 5H, PhH), 5.08 (s, 2H, PhCH₂OCO), 4.80 (br, 1H, NH), 3.40 (t, 2H, CH₂Br), 3.19 (q, 2H, CH₂NH), 1.86 (m, 2H), 1.50 (m, 2H), 1.38 (m, 4H) | mdpi.com |
Role in the Synthesis and Engineering of Perovskite Materials
Hybrid organic-inorganic perovskites (HOIPs) are a class of materials with the general formula ABX₃, where the 'A' site is typically occupied by an organic cation. researchgate.netlumtec.com.tw The choice of this organic cation is a critical factor that influences the structure, stability, and optoelectronic properties of the resulting perovskite. rsc.orgnih.govacs.org
This compound is a direct precursor to the hexylammonium cation (CH₃(CH₂)₅NH₃⁺). This cation can be incorporated as the 'A' site component in the fabrication of two-dimensional (2D) layered perovskites. nrel.gov These 2D perovskites, often described as Ruddlesden-Popper phases, consist of inorganic metal-halide layers (e.g., [PbBr₆]⁴⁻) separated by layers of bulky organic cations like hexylammonium. nrel.govnih.gov The hydrophobic nature of the hexyl chains helps to improve the material's stability against moisture, a common challenge for traditional 3D perovskites. nih.gov The hexylammonium cation from the precursor salt integrates into the perovskite crystal lattice during fabrication, directing the formation of the layered 2D structure. nrel.gov
The organic cation plays a crucial role in tuning the photophysical properties of 2D perovskites. Research has shown that using hexylammonium as an electronically "inert" host cation can be a powerful strategy for controlling the emission properties of these materials. nrel.gov In a study investigating mixed-cation 2D perovskites, hexylammonium (HA) was mixed in varying ratios with a light-emitting chromophore, 1-(2-naphthylmethyl) ammonium (B1175870) (NMA). nrel.gov
The table below summarizes the findings, showing how the ratio of the hexylammonium cation influences the emission characteristics of the perovskite thin films.
| Perovskite Composition (% NMA in HA) | Absorption Peak (nm) | Emission Peak (nm) | Primary Emission Source | Source |
| 0% (Pure HA) | ~390 | - | Non-emissive | nrel.gov |
| 0.1% NMA | ~390 | 488, 518 | NMA Triplet Monomer | nrel.gov |
| 0.5% NMA | ~390 | 488, 518, 590 | NMA Monomer + Excimer | nrel.gov |
| 1% NMA | ~390 | 590 | NMA Triplet Excimer | nrel.gov |
| 2% NMA | ~390 | 590 | NMA Triplet Excimer | nrel.gov |
| 100% (Pure NMA) | ~390 | 605 | NMA Triplet Excimer | nrel.gov |
Application in Electroplating Technologies
In the field of electroplating, achieving a smooth, uniform, and high-quality metal layer is paramount. This often requires the use of organic additives in the plating bath to control the deposition process. This compound serves as a key precursor in the synthesis of such additives, particularly for copper electroplating.
Leveling agents are crucial components in electroplating baths that promote a uniform and bright metallic finish by influencing the metal deposition rate at different points on the substrate surface. fineotex.com These agents, often surfactant-like molecules, work by reducing surface tension and adsorbing onto the cathode surface, especially at high-current-density areas (protrusions), thereby inhibiting rapid deposition and allowing the plating layer to build up more evenly in lower-current-density areas (valleys). fineotex.com
While this compound itself is not typically used directly as a leveling agent, it is an essential reactant for creating more complex quaternary ammonium compounds that function as highly effective leveling agents. google.com The derivatives synthesized from this compound can be designed to have a strong affinity for the cathode surface. The positively charged nitrogen center (quaternary ammonium) in these derivatives facilitates their adsorption onto the negatively charged cathode. google.com This adsorption inhibits copper deposition, refines the copper crystal grains, and promotes a high preferred crystal plane orientation, leading to a smoother and more level copper layer. google.com
The general mechanism for leveling agents involves controlling the exhaustion of the material being deposited and promoting migration after the initial, potentially uneven, sorption. textiletoday.com.bd By forming a complex with the metal ions or adsorbing to the surface, these agents can slow down and control the deposition process, ensuring a more uniform and defect-free coating. fineotex.comtextiletoday.com.bd
A significant application of this compound is in the synthesis of perylene (B46583) diimide quaternary ammonium compounds, which are used as leveling agents in acidic copper sulfate (B86663) electroplating. google.com Perylene diimides are known for their large, flat conjugated systems, chemical stability, and strong fluorescence. google.com By functionalizing them with quaternary ammonium groups, their solubility and adsorption properties can be tailored for electroplating applications. google.com
The synthesis involves reacting a perylene diimide with 6-bromohexylamine. google.com The primary amine of the 6-bromohexylamine reacts with the perylene diimide core, and the terminal bromo-group is then used to form a quaternary ammonium salt. google.com A patent describes a specific synthesis where peryleneimide is reacted with 6-bromohexylamine in N,N-dimethylformamide (DMF). google.com The resulting product is a quaternary ammonium salt that acts as a leveler in acidic copper electroplating baths. google.com
Table 1: Synthesis of Perylene Diimide Intermediate using 6-Bromohexylamine This interactive table summarizes the reactants and conditions for the synthesis of a perylene diimide intermediate, a precursor to the final quaternary ammonium compound.
| Reactant | Amount (g) | Molar Amount (mmol) | Solvent | Volume (mL) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Peryleneimide | 2 | 5.1 | DMF | 40 | 50, then 120 | 4, then 12 | 85 |
| 6-Bromohexylamine | 2.88 | 16 | DMF | 40 | 50, then 120 | 4, then 12 | 85 |
This synthesized perylene imide quaternary ammonium compound, through its nitrogen positive ion, effectively adsorbs onto the cathode surface, inhibiting copper deposition and refining the crystal structure of the plated copper. google.com
Broader Impact on Advanced Materials Development
The utility of this compound extends beyond electroplating into the broader field of advanced materials. Its bifunctional character, possessing both an amine and a bromo group, makes it an ideal candidate as a bifunctional linker. bldpharm.com This allows for the covalent connection of different molecular components to create complex architectures for various applications.
As a linker, it can be used in:
Polymer Science: To modify polymer chains, introduce specific functionalities, or create cross-linked networks.
Organic Electronics: In the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices where specific molecular arrangements are required. bldpharm.com
Self-Assembled Monolayers (SAMs): The amine or bromo group can anchor the molecule to a surface, while the other end can be used to attach other functional groups, creating tailored surface properties.
The ability to bridge different chemical entities makes 6-bromohexylamine a versatile tool for chemists and material scientists in the development of new functional materials with applications ranging from electronic materials to catalysts and ligands. bldpharm.comambeed.com
Advanced Characterization Methodologies for 6 Bromohexylamine Hydrobromide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of organic molecules. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. measurlabs.com For 6-Bromohexylamine Hydrobromide, ¹H NMR and ¹³C NMR are used to confirm the identity and structure of the molecule. bozok.edu.trajrconline.org
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different sets of chemically non-equivalent protons along the hexyl chain. libretexts.org The protons on the carbon adjacent to the bromine atom (Br-CH₂-) would appear as a triplet at approximately δ 3.4 ppm. The protons on the carbon adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) would also present as a triplet, typically shifted downfield to around δ 3.0 ppm due to the electron-withdrawing effect of the positive nitrogen. The remaining methylene (B1212753) groups in the chain would produce overlapping multiplet signals in the δ 1.3-1.9 ppm range.
For derivatives, such as N-(benzyloxycarbonyl)-6-bromohexylamine, the NMR spectrum becomes more complex, showing additional signals for the protective group, like aromatic protons around δ 7.35 ppm and benzylic protons at δ 5.08 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data for 6-Bromohexylamine Derivatives
| Compound Fragment | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Br-CH₂ -R | Methylene adjacent to Bromine | ~ 3.4 | Triplet (t) |
| R-CH₂ -NH₃⁺Br⁻ | Methylene adjacent to Ammonium | ~ 3.0 | Triplet (t) |
| -(CH₂ )₄- | Internal Methylene Groups | 1.3 - 1.9 | Multiplet (m) |
| Ph-CH₂ -OCO- | Benzylic Protons (Derivative) nih.gov | ~ 5.08 | Singlet (s) |
| Ph -H (Derivative) nih.gov | Aromatic Protons | ~ 7.35 | Multiplet (m) |
This table is generated based on typical values and data from cited research.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton. jocpr.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ajrconline.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
A broad and strong absorption band is typically observed in the 3200-2800 cm⁻¹ range, which is characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). The C-H stretching vibrations of the alkyl chain appear as sharp peaks between 3000 and 2850 cm⁻¹. libretexts.org Other important vibrations include the N-H bending (around 1600-1500 cm⁻¹) and the C-N stretching (around 1200-1000 cm⁻¹). The C-Br stretch is expected in the fingerprint region, typically between 700 and 500 cm⁻¹, though it may be weak and difficult to assign definitively.
In derivatives, other functional groups introduce unique signals. For example, a derivative containing a carbonyl group (C=O) would show a strong absorption band in the 1760-1680 cm⁻¹ region. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -NH₃⁺ | N-H Stretch | 3200 - 2800 | Strong, Broad |
| C-H (Alkyl) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| -NH₃⁺ | N-H Bend | 1600 - 1500 | Medium |
| C-N | C-N Stretch | 1200 - 1000 | Medium |
This table is generated based on standard IR correlation charts and cited data. libretexts.orgspectroscopyonline.com
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for separating components of a mixture, making them essential for purity assessment and the isolation of specific compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its derivatives. medcraveonline.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netijrpr.com
A typical method for purity analysis would involve a C18 column with a gradient or isocratic mobile phase consisting of a mixture of acidified water (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netejgm.co.uk Detection is often performed using a UV detector, typically at a wavelength around 210 nm where the amine and bromide functionalities absorb, or at higher wavelengths if the derivative contains a chromophore. researchgate.net The retention time of the main peak provides qualitative identification, while the peak area is used for quantification of the compound and its impurities. turkjps.org The method's performance is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) as per ICH guidelines. medcraveonline.compensoft.net
Table 3: Typical HPLC Parameters for Analysis of Amine Hydrobromides
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 5 µm, 250 mm x 4.6 mm | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., 0.1% TFA) | researchgate.netejgm.co.uk |
| Flow Rate | 1.0 mL/min | ejgm.co.ukresearchgate.net |
| Detection | UV at ~210 nm or 254 nm | researchgate.netejgm.co.uk |
| Column Temp. | 30 - 40 °C | researchgate.netpensoft.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for identifying and quantifying the parent compound, its derivatives, and any impurities, even at trace levels. nih.gov
Following chromatographic separation on a column like a Shim-pack GIST C18-AQ, the eluent is introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization source used for polar molecules like this compound. In positive ESI mode, the molecule would be detected as its protonated molecular ion [M+H]⁺. Mass spectrometry provides the mass-to-charge ratio (m/z) of the compound, which is a highly specific identifier. LC-MS/MS further fragments the parent ion to produce a characteristic fragmentation pattern, enhancing structural confirmation and specificity. nih.gov A study on the related compound 6-bromodopamine utilized a mobile phase of acetonitrile-water with formic and acetic acid for optimal separation and detection. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), and the synonymous Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. UPLC systems use columns with smaller particle sizes (typically <2 µm), which allows for much higher resolution, greater sensitivity, and significantly faster analysis times. mdpi.com
For this compound and its derivatives, a UPLC method would offer superior separation of closely related impurities from the main peak. A UHPLC method for analyzing nitrofuran derivatives demonstrated that complex mixtures could be fully separated in under 4 minutes using a Shim-pack XR-ODS III column. shimadzu.com The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an extremely selective and sensitive analytical platform, ideal for complex sample matrices or when very low detection limits are required. mdpi.comshimadzu.com This high-throughput capability is advantageous for rapid purity checks during process development and quality control.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique fundamental to the characterization of crystalline materials. iastate.edumicroanalysis.com.au It provides detailed information about the atomic and molecular structure, including unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice. researchgate.net The technique is based on the principle of elastic scattering of X-rays by the electron clouds of atoms in a periodic lattice. When a monochromatic X-ray beam is directed at a crystalline sample, the rays are diffracted in specific directions, creating a unique diffraction pattern of constructive interference. This pattern is a fingerprint of the crystalline structure, governed by Bragg's Law. Analysis of the diffraction pattern allows for the determination of the crystal structure, phase identification, and assessment of sample purity. iastate.edu
While specific, publicly available single-crystal X-ray diffraction data for this compound is not prevalent in the literature, the crystalline nature of this and similar long-chain alkylamine hydrohalides has been established. researchgate.netcdnsciencepub.com Studies on analogous compounds, such as long-chain n-alkylammonium bromides, provide significant insight into the expected structural characteristics of this compound. researchgate.net
Research on n-alkylammonium halides reveals that these compounds typically form layered structures in the solid state. researchgate.netiucr.org In these arrangements, the polar ammonium head groups and the halide ions form distinct layers, stabilized by an extensive network of hydrogen bonds. researchgate.netcdnsciencepub.comresearchgate.net The nonpolar alkyl chains then extend outwards from these polar layers, interacting with the chains of adjacent layers through van der Waals forces. uj.ac.za
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain n-alkylammonium halides. uj.ac.za This arises from the flexibility of the alkyl chain and the different possible hydrogen-bonding arrangements. uj.ac.za It is therefore plausible that this compound could also exhibit polymorphism, with different crystalline forms potentially accessible under varying crystallization conditions.
Crystallographic Data for an Analogous Compound
To illustrate the type of data obtained from an XRD analysis of a similar compound, the following table presents crystallographic information for n-tridecylammonium bromide monohydrate, a longer-chain analogue. researchgate.net
| Parameter | n-Tridecylammonium Bromide Monohydrate |
| Chemical Formula | C13H32NBrO |
| Formula Weight | 298.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.915(2) |
| b (Å) | 7.669(2) |
| c (Å) | 30.124(8) |
| α (°) | 90 |
| β (°) | 94.38(3) |
| γ (°) | 90 |
| Volume (ų) | 1821.1(8) |
| Z (molecules/unit cell) | 4 |
This data is for an analogous compound and is presented for illustrative purposes.
Theoretical and Computational Investigations of 6 Bromohexylamine Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and chemical reactivity of molecules. nrel.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nrel.gov
By applying these calculations to 6-bromohexylamine hydrobromide, researchers can elucidate its fundamental properties. The calculations can determine the molecule's optimized 3D geometry, vibrational frequencies, and various electronic parameters. sapub.orgmdpi.com Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. imist.ma
Furthermore, quantum chemical methods can map the electrostatic potential (ESP) onto the electron density surface, creating a visual guide to the molecule's charge distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species. For this compound, this would highlight the reactivity of the primary amine and the bromo-terminated alkyl chain. Mulliken charge analysis can assign partial charges to each atom, quantifying the effects of the electronegative bromine and the positively charged ammonium (B1175870) group on the carbon backbone. sapub.org
These theoretical predictions are instrumental in understanding reaction mechanisms, designing new synthetic routes, and predicting the stability of resulting compounds. rsc.org
Table 1: Theoretical Parameters from Quantum Chemical Calculations for this compound (Note: The following values are illustrative examples of what quantum chemical calculations would yield and are not experimental data.)
| Parameter | Description | Illustrative Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy gap, indicating chemical reactivity | 6.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 7.2 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 4.5 D |
| Mulliken Charge on Br | Partial charge on the Bromine atom | -0.25 e |
| Mulliken Charge on N | Partial charge on the Nitrogen atom | -0.40 e |
Molecular Dynamics Simulations for Conformational and Interaction Analysis
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, providing detailed information about conformational changes and intermolecular interactions. nih.gov
For this compound, the flexible six-carbon chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the transition pathways between them. psu.edu This is crucial for understanding how the molecule's shape influences its packing in a solid state or its interaction with other molecules in solution. For instance, simulations can reveal the probability of the molecule adopting a linear or a folded conformation, which affects its ability to act as a linker between two other chemical entities.
MD simulations are also powerful tools for analyzing non-covalent interactions. biorxiv.org By simulating this compound in a solvent or in the presence of other molecules, researchers can study the formation and dynamics of hydrogen bonds involving the ammonium group and halogen bonds involving the bromine atom. These simulations can predict how the molecule might bind to a surface or a biological target, providing insights that are critical for applications in materials science or drug discovery. mdpi.comnih.gov The results from MD studies can help rationalize experimental observations and guide the design of molecules with specific binding or self-assembly properties.
| Binding to a Target Protein | To predict the binding mode and affinity to a biological macromolecule. | Identification of key interacting residues, calculation of binding free energy. nih.gov |
Computational Approaches in High-Throughput and High-Output Experimentation
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials development, allowing for the rapid testing of thousands to millions of compounds. nih.govlabmanager.com Computational approaches, often termed virtual high-throughput screening (vHTS), have become indispensable for making this process more efficient and cost-effective. lsuhsc.edu These methods use computational power to screen vast virtual libraries of chemical compounds against a specific target before committing to expensive and time-consuming experimental synthesis and testing. labmanager.comlsuhsc.edu
This compound serves as an excellent building block or scaffold for creating large combinatorial libraries. Its bifunctional nature, with a reactive amine at one end and a bromo group at the other, allows for diverse chemical modifications. Computational tools can be used to enumerate a virtual library containing thousands of potential derivatives of this compound.
The vHTS process involves several steps. First, a 3D model of the target (e.g., a protein active site) is prepared. Then, the virtual library of compounds derived from this compound is computationally "docked" into this target site. Scoring functions are used to estimate the binding affinity of each compound, ranking them based on their likelihood of being active. lsuhsc.edu This process filters the enormous virtual library down to a manageable number of "hits" with the highest potential. These selected candidates are then prioritized for actual synthesis and experimental validation in a high-output experimentation workflow. jdigitaldiagnostics.com This synergy between computational prediction and physical experimentation accelerates the discovery of new functional molecules. labmanager.comlsuhsc.edu
Table 3: Workflow for Computational Screening of a this compound-Derived Library
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Library Enumeration | Generate a large, diverse virtual library of compounds using this compound as a scaffold. | Combinatorial library generation software. |
| 2. Target Preparation | Prepare the 3D structure of the biological or material target for docking. | Protein data bank (PDB) structures, homology modeling. |
| 3. Virtual Screening (Docking) | Computationally fit each molecule from the virtual library into the target's binding site. | Molecular docking software (e.g., AutoDock, Glide). jdigitaldiagnostics.com |
| 4. Scoring and Ranking | Estimate the binding affinity for each docked compound and rank them. | Empirical and force-field-based scoring functions. |
| 5. Hit Selection & Filtering | Select the top-ranked compounds and apply filters for drug-likeness or other desired properties. | Clustering algorithms, property prediction tools (e.g., ADMET). lsuhsc.edu |
| 6. Experimental Validation | Synthesize and test the selected "hits" in a high-output experimental setup. | Automated synthesis, HTS assays. labmanager.com |
Future Research Directions and Emerging Applications of 6 Bromohexylamine Hydrobromide
Development of Novel and Sustainable Synthetic Pathways
The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern chemistry. For 6-bromohexylamine hydrobromide and its derivatives, future research will likely focus on developing novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of biocatalysis. researchgate.netnih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and environmentally benign alternatives to traditional chemical methods for amine synthesis. frontiersin.orgresearchgate.neteuropa.eu Researchers are actively seeking to expand the substrate scope of these enzymes to accommodate functionalized molecules like 6-bromohexylamine. The development of enzymatic cascades, where multiple reactions are performed in a single pot, could further streamline the synthesis of complex molecules derived from this building block. europa.eu
Another area of innovation lies in the development of novel chemical transformations. For instance, visible-light-mediated carbonyl alkylative amination presents a modern approach for the synthesis of complex amines. nih.govnih.gov This method allows for the direct coupling of primary amines, aldehydes, and alkyl halides, offering a more convergent and efficient route to derivatives that would otherwise require lengthy synthetic sequences. nih.gov The application of such cutting-edge methodologies to 6-bromohexylamine could unlock new synthetic possibilities.
| Synthetic Approach | Advantages | Potential Application for this compound |
| Biocatalysis (e.g., Transaminases, Imine Reductases) | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netnih.gov | Enantioselective synthesis of chiral derivatives. |
| Enzymatic Cascades | Increased efficiency, reduced purification steps. europa.eu | One-pot synthesis of complex, multifunctional molecules. |
| Carbonyl Alkylative Amination | Forms complex amines from simple precursors in a single step. nih.govnih.gov | Rapid diversification of the 6-bromohexylamine scaffold. |
| Flow Chemistry | Improved safety, scalability, and process control. | Continuous and efficient production of derivatives. |
Expansion into Unexplored Areas of Chemical Biology and Drug Design
The unique combination of a nucleophilic amine and an electrophilic alkyl bromide makes this compound an attractive linker molecule in chemical biology and drug design. Its six-carbon chain provides a flexible spacer for connecting different molecular entities.
A significant emerging application is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC, and this compound provides a synthetically accessible scaffold for linker development. Future research will focus on optimizing linker length and composition to enhance the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Furthermore, this compound can be utilized in the synthesis of novel bioactive compounds. ukchemicalsuppliers.co.uk Its functional groups allow for its incorporation into a variety of molecular architectures to probe biological processes or to develop new therapeutic agents. For example, it has been used in the synthesis of compounds for drug discovery and development. ukchemicalsuppliers.co.ukguidechem.com
| Application Area | Role of this compound | Future Research Focus |
| PROTACs | As a flexible linker to connect a target-binding moiety and an E3 ligase-binding moiety. | Optimization of linker length and rigidity for improved ternary complex formation and degradation efficiency. |
| Drug Discovery | A building block for the synthesis of novel small molecules with potential therapeutic activity. ukchemicalsuppliers.co.ukguidechem.com | Design and synthesis of libraries of compounds for screening against various disease targets. |
| Chemical Probes | A scaffold for creating tools to study biological systems, such as affinity-based probes or fluorescently labeled molecules. | Development of probes with enhanced specificity and sensitivity for imaging and target identification. |
Innovation in Functional Materials with Tailored Properties
The reactivity of the amine and alkyl bromide functionalities in this compound makes it a candidate for the development of novel functional materials. The amine group can participate in polymerization reactions or be used to modify surfaces, while the alkyl bromide can undergo nucleophilic substitution to introduce a wide range of functional groups.
One potential application is in the creation of self-assembling monolayers (SAMs) on various substrates. The amine group can anchor the molecule to a surface, while the terminal bromide can be further functionalized to tailor the surface properties, such as wettability, biocompatibility, or chemical reactivity. These functionalized surfaces could find use in biosensors, medical implants, and microelectronic devices.
Additionally, this compound could serve as a monomer or cross-linking agent in the synthesis of functional polymers. The incorporation of this bifunctional molecule could introduce specific properties into the polymer, such as improved adhesion, flame retardancy, or the ability to be post-functionalized. Research in this area would focus on controlling the polymerization process to create materials with well-defined structures and properties.
| Material Type | Potential Role of this compound | Desired Properties |
| Self-Assembling Monolayers (SAMs) | Anchor molecule for surface modification. | Tunable surface energy, biocompatibility, chemical handles for further functionalization. |
| Functional Polymers | Monomer or cross-linking agent. | Enhanced mechanical properties, thermal stability, post-polymerization modification capabilities. |
| Biomaterials | Component for creating biocompatible coatings or scaffolds. | Reduced protein fouling, improved cell adhesion, drug delivery capabilities. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
For this compound, AI and ML can be employed in several ways. Machine learning models can predict the outcomes of reactions involving this compound, helping chemists to identify optimal reaction conditions and to avoid unproductive synthetic routes. eurekalert.orgnih.gov This can significantly reduce the time and resources required for chemical synthesis.
Furthermore, generative models can be used to design novel molecules based on the 6-bromohexylamine scaffold. engineering.org.cnnih.gov By training these models on large datasets of known molecules and their properties, it is possible to generate new structures with a high probability of possessing desired biological activities or material properties. tum.de This in silico approach can rapidly identify promising candidates for further experimental investigation.
| AI/ML Application | Description | Impact on Research with this compound |
| Retrosynthesis Prediction | AI algorithms can propose synthetic routes for target molecules. cas.orgacs.org | Faster and more efficient synthesis of complex derivatives. |
| Reaction Outcome Prediction | Machine learning models can predict the yield and selectivity of chemical reactions. eurekalert.orgnih.gov | Optimization of synthetic protocols and reduction of experimental effort. |
| De Novo Molecular Design | Generative models can design novel molecules with desired properties. engineering.org.cnnih.gov | Discovery of new drug candidates and functional materials based on the 6-bromohexylamine core structure. |
| Property Prediction | QSAR models can predict the biological activity or physical properties of molecules. tum.de | Prioritization of synthetic targets and acceleration of the discovery process. |
Q & A
Q. What are the validated synthetic routes for 6-Bromohexylamine Hydrobromide, and how can purity be optimized during synthesis?
this compound is typically synthesized via bromination of hexylamine derivatives using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Key steps include:
- Bromination : Reaction of hexylamine with HBr under controlled temperature (0–5°C) to avoid side reactions.
- Purification : Recrystallization from ethanol or methanol to achieve ≥95% purity, verified by HPLC .
- Quality Control : Use melting point analysis and NMR (¹H/¹³C) to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Standard methods include:
- X-ray Powder Diffraction (XRPD) : To confirm crystalline form and polymorphic stability (e.g., storage at 40°C/75% RH for accelerated stability testing) .
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles and hygroscopicity .
- ¹H NMR Spectroscopy : Verify bromine substitution and amine protonation states .
- HPLC : Quantify purity (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the critical storage and handling protocols for this compound?
- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis. Desiccants like silica gel are recommended .
- Safety : Use PPE (gloves, lab coats) and work in a fume hood due to its irritant properties (H314/H335). Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- pH Sensitivity : Stability decreases in alkaline conditions (pH >8), leading to deprotonation and decomposition. Buffered solutions (pH 4–6) are optimal for biological assays .
- Thermal Stability : TGA data show decomposition onset at ~150°C, making it unsuitable for high-temperature reactions .
- Long-Term Storage : Accelerated aging studies (40°C/75% RH for 4 weeks) show <2% degradation when properly sealed .
Q. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?
- Enzyme Inhibition Assays : Use acetylcholinesterase (AChE) activity assays (e.g., Ellman’s method) to evaluate inhibitory effects, as seen in scopolamine-induced dementia models .
- Protein Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with targets like nicotinic receptors .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging to track intracellular distribution .
Q. How can researchers resolve contradictions in experimental data (e.g., varying IC₅₀ values across studies)?
- Cross-Validation : Replicate assays using orthogonal techniques (e.g., HPLC vs. LC-MS for purity checks) .
- Variable Control : Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid solvent effects) and animal models (e.g., Swiss albino mice vs. Wistar rats) .
- Meta-Analysis : Compare data against structurally similar compounds (e.g., galantamine hydrobromide) to identify trends .
Q. What strategies are effective for optimizing analytical method validation (AMV) in pharmacokinetic studies?
- Linearity and Sensitivity : Calibrate UV detectors across 0.1–100 µg/mL with R² >0.99 .
- Recovery Tests : Spike plasma samples with known concentrations (80–120% recovery target) to validate extraction efficiency .
- Inter-Lab Reproducibility : Use reference standards (e.g., USP-grade) and harmonize protocols across labs to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
